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molecular formula C11H10N4 B2760425 5-amino-1-o-tolyl-1H-pyrazole-4-carbonitrile CAS No. 142893-46-7

5-amino-1-o-tolyl-1H-pyrazole-4-carbonitrile

Cat. No. B2760425
M. Wt: 198.229
InChI Key: DASDHYYNSIACSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07615558B2

Procedure details

10.2 g (64.4 mmol) of 2-methylphenylhydrazine hydrochloride are suspended with 7.8 g (64.4 mmol) of ethoxymethylenemalononitrile in 100 ml of methanol, and 26.9 ml (193.3 mmol) of triethylamine are added. The reaction mixture is heated to reflux overnight, during which a clear solution forms. The solution is subsequently distilled off under reduced pressure, and the crude product is purified by column chromatography (silica gel, mobile phase dichloromethane). 10.8 g (85% of theory) of the desired product are obtained.
Name
2-methylphenylhydrazine hydrochloride
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step Two
Quantity
26.9 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[NH:9][NH2:10].C(O[CH:14]=[C:15]([C:18]#[N:19])[C:16]#[N:17])C.C(N(CC)CC)C>CO>[NH2:19][C:18]1[N:9]([C:4]2[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=2[CH3:2])[N:10]=[CH:14][C:15]=1[C:16]#[N:17] |f:0.1|

Inputs

Step One
Name
2-methylphenylhydrazine hydrochloride
Quantity
10.2 g
Type
reactant
Smiles
Cl.CC1=C(C=CC=C1)NN
Step Two
Name
Quantity
7.8 g
Type
reactant
Smiles
C(C)OC=C(C#N)C#N
Step Three
Name
Quantity
26.9 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight, during which a clear solution forms
Duration
8 (± 8) h
DISTILLATION
Type
DISTILLATION
Details
The solution is subsequently distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude product is purified by column chromatography (silica gel, mobile phase dichloromethane)

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=NN1C1=C(C=CC=C1)C)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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